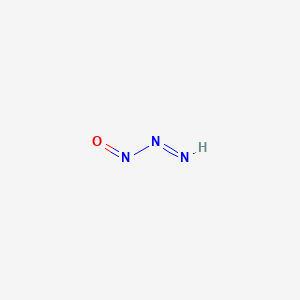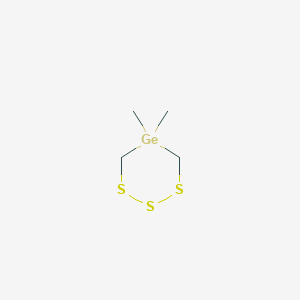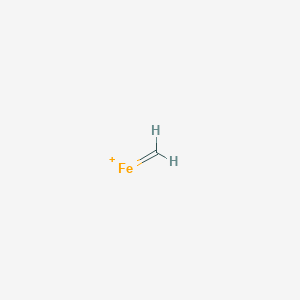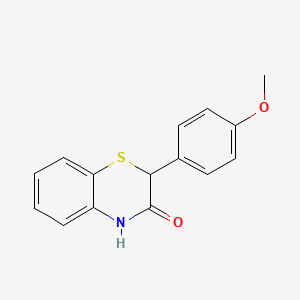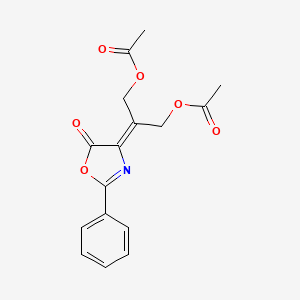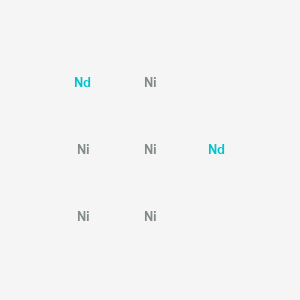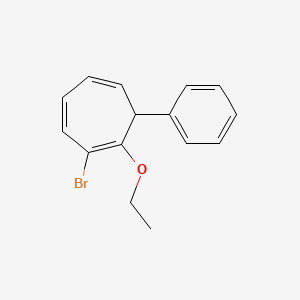
2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene is an organic compound that belongs to the class of aromatic compounds It features a cycloheptatriene ring substituted with a bromine atom, an ethoxy group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-7-phenylcyclohepta-1,3,5-triene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and avoid side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The ethoxy group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alkanes.
Common Reagents and Conditions
Bromination: Bromine or NBS in dichloromethane.
Nucleophilic Substitution: Sodium ethoxide or other nucleophiles in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted derivatives with different electrophiles.
Nucleophilic Substitution: Compounds with different nucleophiles replacing the ethoxy group.
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or partially reduced intermediates.
科学的研究の応用
2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring system allows for π-π interactions with other aromatic systems, contributing to its biological activity.
類似化合物との比較
Similar Compounds
1-Bromo-2-ethoxybenzene: Similar structure but with a benzene ring instead of a cycloheptatriene ring.
2-Bromo-1-ethoxy-4-phenylbenzene: Similar structure but with different substitution patterns on the benzene ring.
1-Bromo-3-ethoxy-5-phenylcycloheptane: Similar structure but with a cycloheptane ring instead of a cycloheptatriene ring.
Uniqueness
2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene is unique due to its cycloheptatriene ring, which imparts distinct chemical and physical properties compared to its benzene and cycloheptane analogs
特性
CAS番号 |
90127-95-0 |
|---|---|
分子式 |
C15H15BrO |
分子量 |
291.18 g/mol |
IUPAC名 |
2-bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C15H15BrO/c1-2-17-15-13(10-6-7-11-14(15)16)12-8-4-3-5-9-12/h3-11,13H,2H2,1H3 |
InChIキー |
LYLGHAQKUBQBJO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC=CC1C2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



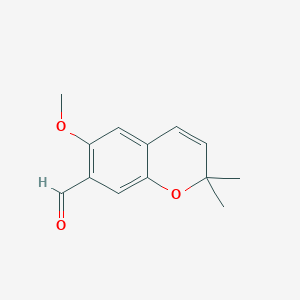

![Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14368144.png)
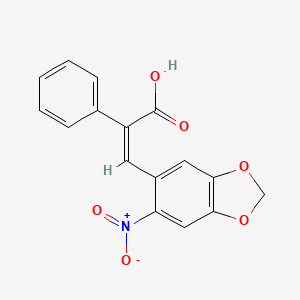


![3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene](/img/structure/B14368173.png)
